2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol
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Overview
Description
2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol is a complex organic compound that features a nitrophenol core substituted with two 4-methylpiperazin-1-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2,6-dihydroxybenzaldehyde to introduce the nitro group, followed by the protection of hydroxyl groups. The protected intermediate is then subjected to a Mannich reaction with formaldehyde and 4-methylpiperazine to introduce the piperazine moieties. Finally, deprotection yields the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale operations. This could involve the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Condensation: The piperazine moieties can engage in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides can be used under basic conditions.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
Reduction of the nitro group: Produces the corresponding amine derivative.
Substitution of the hydroxyl group: Yields various ether or ester derivatives.
Condensation reactions: Forms Schiff bases or other condensation products.
Scientific Research Applications
2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol involves its interaction with molecular targets such as enzymes or receptors. The piperazine moieties can enhance binding affinity to these targets, while the nitrophenol core can participate in redox reactions. This compound may modulate the activity of specific proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Known for its use in treating schizophrenia.
(Z)-2-[2-(4-methylpiperazin-1-yl)benzyl]diazenecarbothioamide: Targets the protein S100B.
Uniqueness
2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
95380-45-3 |
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Molecular Formula |
C18H29N5O3 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2,6-bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol |
InChI |
InChI=1S/C18H29N5O3/c1-19-3-7-21(8-4-19)13-15-11-17(23(25)26)12-16(18(15)24)14-22-9-5-20(2)6-10-22/h11-12,24H,3-10,13-14H2,1-2H3 |
InChI Key |
LCARYNFINKHQOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC(=C2O)CN3CCN(CC3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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